methyl 3-amino-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylate hydrochloride
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Overview
Description
Methyl 3-amino-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylate hydrochloride is a chemical compound with a unique bicyclic structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-amino-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylate hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,2-difluorocyclopropanecarboxylic acid.
Cyclization: The key step involves the cyclization of the difluorocyclopropane derivative to form the bicyclic structure.
Amination: Introduction of the amino group is achieved through nucleophilic substitution reactions.
Esterification: The carboxylate group is esterified to form the methyl ester.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form for stability and solubility.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications .
Scientific Research Applications
Methyl 3-amino-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylate hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of methyl 3-amino-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The presence of fluorine atoms enhances its binding affinity and metabolic stability .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(aminomethyl)-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylate hydrochloride
- 3-(aminomethyl)-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylate hydrochloride
Uniqueness
Methyl 3-amino-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylate hydrochloride is unique due to its specific substitution pattern and the presence of both amino and ester functional groups. This combination provides it with distinct chemical reactivity and potential for diverse applications .
Properties
IUPAC Name |
methyl 3-amino-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F2NO2.ClH/c1-12-4(11)5-2-6(10,3-5)7(5,8)9;/h2-3,10H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXCULTGMQHMXLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CC(C1)(C2(F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClF2NO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.61 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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